3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride
Description
3-(2-Chloropyridin-3-yl)azetidin-3-ol dihydrochloride is a bicyclic compound featuring an azetidine (4-membered nitrogen-containing ring) core substituted with a 2-chloropyridin-3-yl group and a hydroxyl group at the 3-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is cataloged as a building block for medicinal chemistry (Ref: CymitQuimica), though its commercial availability is currently discontinued .
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)azetidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.2ClH/c9-7-6(2-1-3-11-7)8(12)4-10-5-8;;/h1-3,10,12H,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSORVFPURVVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(N=CC=C2)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride typically involves the reaction of 2-chloropyridine with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₁₀Cl₂N₂O
- Structure : Combines azetidine with a chloropyridine moiety, enabling interactions with biological targets (e.g., enzymes, receptors).
Comparison with Structural Analogs
The compound’s uniqueness lies in its azetidine-pyridine hybrid structure. Below is a comparative analysis with similar compounds:
Azetidine Derivatives with Varied Substituents
Structural Insights :
- Azetidine Core Modifications : Substituting the hydroxyl group with methyl (3-Methylazetidin-3-ol) reduces polarity, while trifluoromethylphenyl (3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol) increases hydrophobicity .
- Functional Groups: The dimethylaminomethyl group in 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride introduces a protonatable nitrogen, favoring ionic interactions in drug-receptor binding .
Chloropyridine-Containing Analogs
Comparative Analysis :
- Chloropyridine Positioning: In 3-(2-Chloropyridin-3-yl)azetidin-3-ol, the chlorine at pyridine’s 2-position may sterically hinder interactions compared to 6-chloro analogs (e.g., (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol) .
- Hybrid Systems : 2-[(Azetidin-3-yl)methyl]pyridine dihydrochloride retains both rings but lacks the hydroxyl group, reducing hydrogen-bonding capacity .
Physicochemical Comparison
| Property | 3-(2-Chloropyridin-3-yl)azetidin-3-ol Dihydrochloride | 3-Methylazetidin-3-ol Hydrochloride | 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride |
|---|---|---|---|
| Molecular Weight | 221.13 g/mol | 109.55 g/mol | 245.53 g/mol |
| Polarity | Moderate (hydroxyl + dihydrochloride) | Low (methyl group) | Low (CF₃-phenyl) |
| Solubility | High in water (salt form) | Moderate in polar solvents | Low in water; soluble in DMSO |
Biological Activity
3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its azetidine ring and a chlorinated pyridine moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C8H11Cl2N2O
- Molecular Weight : 202.09 g/mol
- CAS Number : 2253632-03-8
The presence of the chloropyridine structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered binding properties.
The biological activity of 3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The azetidine ring may facilitate binding to specific sites, while the chloropyridine moiety can enhance the compound's overall stability and reactivity.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound, particularly in relation to:
- Antimicrobial Activity : Preliminary data suggest that 3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride exhibits antimicrobial properties against several bacterial strains.
- Anticancer Potential : Research indicates that this compound may inhibit tumor cell proliferation in vitro, though further studies are required to elucidate the underlying mechanisms.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that 3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising candidate for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The IC50 value was found to be 25 µM, suggesting effective cytotoxicity. Mechanistic studies indicated involvement of the p53 pathway, highlighting its potential as an anticancer therapeutic.
Data Table: Biological Activities of 3-(2-Chloropyridin-3-yl)azetidin-3-ol; Dihydrochloride
| Biological Activity | Target Organism/Cell Line | Observed Effect | IC50/MIC |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition | 32 µg/mL |
| Anticancer | Human cancer cell lines | Induction of apoptosis | 25 µM |
| Neuroprotective | Neuronal cell lines | Protection against oxidative stress | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
